
Navigating the Inflammatory Axis: A Technical
Overview of PF-04634817 Succinate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PF-04634817 succinate

Cat. No.: B3028504 Get Quote

Executive Summary: While a detailed public record of the structure-activity relationship (SAR)

for PF-04634817 succinate is not readily available, this technical guide provides a

comprehensive overview of its pharmacological profile, mechanism of action, and clinical

evaluation. PF-04634817 is a potent, orally bioavailable dual antagonist of the C-C chemokine

receptors CCR2 and CCR5. These receptors are key mediators in the inflammatory cascade,

and their inhibition has been explored as a therapeutic strategy in various inflammatory and

fibrotic diseases. This document synthesizes the available preclinical and clinical data for PF-

04634817, offering insights for researchers, scientists, and drug development professionals in

the field of immunology and pharmacology.

Introduction
Inflammatory cell recruitment is a critical component in the pathogenesis of numerous

diseases, including diabetic nephropathy and diabetic macular edema.[1][2] The C-C

chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1

(MCP-1/CCL2), along with the C-C chemokine receptor type 5 (CCR5) and its ligands (e.g.,

RANTES/CCL5), play pivotal roles in orchestrating the migration and infiltration of monocytes,

macrophages, and T-cells to sites of inflammation.[2][3] PF-04634817 was developed as a

small molecule antagonist targeting both CCR2 and CCR5, with the therapeutic goal of

mitigating the inflammatory processes driving these conditions.
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PF-04634817 is characterized as a potent dual antagonist of CCR2 and CCR5. The available

in vitro data on its inhibitory activity are summarized below.

Target Species IC50 (nM)

CCR2 Human and Rodent 20.8

CCR5 Rat 470

Data sourced from

MedchemExpress and

Probechem Biochemicals.[4][5]

The compound exhibits comparable high potency against both human and rodent CCR2, while

its potency against rat CCR5 is 10-20 fold lower.[5] This dual antagonism is intended to provide

a broader anti-inflammatory effect than targeting either receptor alone.

Mechanism of Action: CCR2/CCR5 Signaling
Pathway
CCR2 and CCR5 are G protein-coupled receptors (GPCRs) that, upon binding their respective

chemokine ligands, initiate a cascade of downstream signaling events. This ultimately leads to

cellular responses such as chemotaxis, adhesion, and proliferation of inflammatory cells. PF-

04634817 acts as a competitive antagonist, binding to CCR2 and CCR5 and thereby

preventing the binding of their endogenous ligands. This blockade inhibits the recruitment of

monocytes and other inflammatory cells to tissues, thus attenuating the inflammatory response.
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Figure 1: CCR2/CCR5 Signaling Pathway Inhibition by PF-04634817.

Clinical Studies
PF-04634817 has been evaluated in Phase 2 clinical trials for diabetic macular edema (DME)

and diabetic nephropathy.
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Diabetic Macular Edema
A randomized, double-masked, placebo-controlled study compared the efficacy and safety of

oral PF-04634817 with intravitreal ranibizumab in adults with DME.[6][7]

Parameter PF-04634817 (200 mg QD)
Ranibizumab (0.3/0.5 mg
monthly)

N 99 100

Baseline BCVA (letters) 61.3 62.1

Change in BCVA from Baseline

at Week 12 (letters)
+4.9 +7.5

LS Mean Difference (80% CI) -2.41 (-3.91, -0.91) -

BCVA: Best-Corrected Visual

Acuity; LS: Least Squares; CI:

Confidence Interval. Data from

Gale et al. (2018).[6]

The study concluded that PF-04634817 was associated with a modest improvement in BCVA

but did not meet the predefined non-inferiority criteria compared to ranibizumab.[6][7]

Diabetic Nephropathy
A Phase 2, randomized, double-blind, placebo-controlled study assessed the effect of PF-

04634817 on albuminuria in adults with overt diabetic nephropathy who were receiving

standard of care (ACE inhibitor or ARB therapy).[1][8]
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Parameter
PF-04634817 (150 or 200
mg QD)

Placebo

N 170 56

Baseline UACR (mg/g) Geometric Mean: 838 Geometric Mean: 888

Placebo-Adjusted Reduction in

UACR at Week 12

8.2% (Ratio: 0.918; 95%

Credible Interval: 0.75-1.09)
-

UACR: Urinary Albumin-to-

Creatinine Ratio. Data from

Gale et al. (2018).[1]

Treatment with PF-04634817 resulted in a modest reduction in albuminuria.[1][8] However, due

to the limited clinical meaningfulness of this effect, the clinical development for this indication

was discontinued.[8]

Experimental Protocols
Diabetic Macular Edema Clinical Trial (NCT01994291)

Study Design: A Phase 2, randomized, placebo-controlled, double-masked, multicenter,

parallel-group study.[6][7]

Participants: Adults (≥18 years) with type 1 or 2 diabetes and DME, with best-corrected

visual acuity (BCVA) between 20/32 and 20/320.[6]

Intervention: Subjects were randomized 1:1 to receive either once-daily oral PF-04634817

(200 mg) plus masked sham intravitreal therapy, or monthly intravitreal ranibizumab (0.3/0.5

mg) plus a once-daily oral placebo for 12 weeks.[6]

Primary Endpoint: Change from baseline in BCVA at week 12, with a non-inferiority margin of

a less than three-letter loss in the PF-04634817 arm compared to the ranibizumab arm.[6]
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Figure 2: Workflow of the Phase 2 Clinical Trial in Diabetic Macular Edema.

Diabetic Nephropathy Clinical Trial
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled,

parallel-group Phase 2 study.[1]

Participants: Adults with type 2 diabetes, baseline estimated glomerular filtration rates

(eGFR) between 20 and 75 ml/min per 1.73 m², and a baseline urinary albumin-to-creatinine

ratio (UACR) of ≥300 mg/g, who were on standard of care (ACEi or ARB).[1]

Intervention: Subjects were randomized 3:1 to receive oral PF-04634817 (150 mg or 200 mg

once daily, depending on eGFR) or a matching placebo.[1]

Primary Endpoint: Change from baseline in UACR after 12 weeks of treatment.[1]
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Conclusion
PF-04634817 succinate is a potent dual CCR2/CCR5 antagonist that has been investigated

for its therapeutic potential in inflammatory conditions. While preclinical data demonstrated

promising activity, Phase 2 clinical trials in diabetic macular edema and diabetic nephropathy

showed only modest efficacy, leading to the discontinuation of its development for these

indications. The information gathered on PF-04634817, however, contributes to the broader

understanding of the role of the CCR2/CCR5 axis in human disease and provides valuable

insights for the future development of chemokine receptor antagonists. Further research into

patient populations and disease states where this dual antagonism may have a more

pronounced effect could still be a viable path forward.
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[https://www.benchchem.com/product/b3028504#pf-04634817-succinate-structure-activity-
relationship]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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